

IUPAC name and synonyms for 2-Chloro-4-fluoronitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluoronitrobenzene

Cat. No.: B1585834

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-fluoronitrobenzene**: Synthesis, Reactivity, and Applications for Research Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of available building blocks, trifunctionalized aromatic intermediates offer a unique convergence of reactivity and versatility. **2-Chloro-4-fluoronitrobenzene** (CAS No: 2106-50-5) stands out as a pivotal intermediate, particularly for professionals in drug development, agrochemical synthesis, and materials science.^{[1][2]} Its carefully orchestrated arrangement of a nitro group and two distinct halogen atoms on a benzene ring provides a platform for highly selective and sequential chemical transformations.

This guide, prepared from the perspective of a senior application scientist, delves into the core technical aspects of **2-Chloro-4-fluoronitrobenzene**. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity in key transformations, and its practical application in the development of complex, high-value molecules.

Chemical Identity and Nomenclature

Accurate identification is the foundation of reproducible science. The compound is systematically named according to IUPAC conventions, though several synonyms are prevalent

in commercial and historical literature.

IUPAC Name: 2-chloro-4-fluoro-1-nitrobenzene[3][4]

Common Synonyms:

- **2-Chloro-4-fluoronitrobenzene**
- 1-Chloro-5-fluoro-2-nitrobenzene[4][5]
- 3-Chloro-4-nitrofluorobenzene[4][5]
- 4-Fluoro-2-chloronitrobenzene[4]

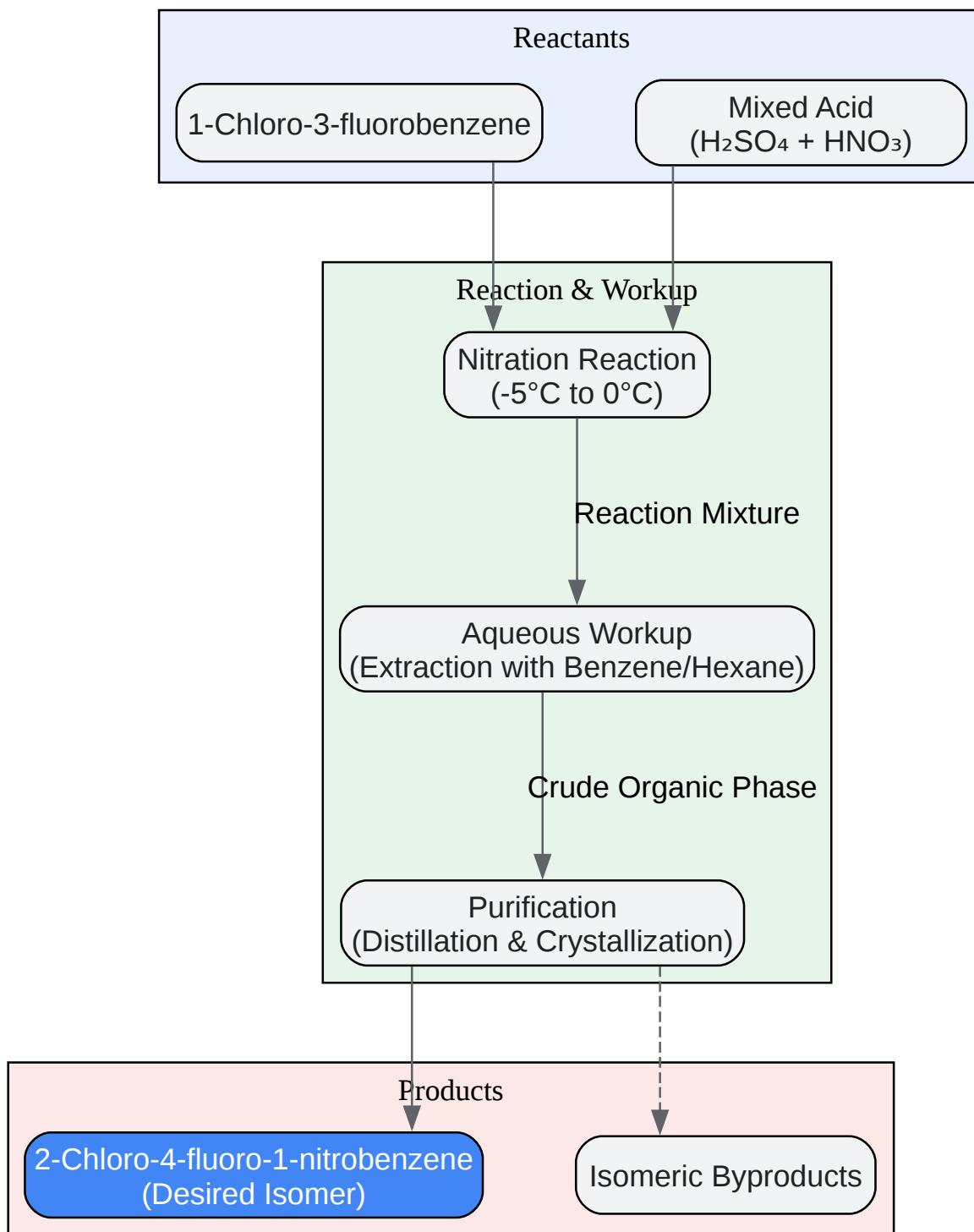
Table 1: Core Chemical Identifiers

Identifier	Value	Source
CAS Number	2106-50-5	[3][6]
Molecular Formula	C ₆ H ₃ ClFNO ₂	[3][6]
Molecular Weight	175.54 g/mol	[3][6]
PubChem CID	75017	[3][6]
EC Number	218-286-2	[3]
InChI Key	KQOOFMWRLDRDAX-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical state and solubility of an intermediate dictate its handling, reaction setup, and purification strategies. **2-Chloro-4-fluoronitrobenzene** is typically a low-melting solid, allowing it to be handled as a powder or a molten liquid.

Table 2: Physicochemical Data


Property	Value	Notes
Appearance	White to light yellow or orange crystalline powder/lump. [6]	Color can vary slightly based on purity.
Melting Point	35 - 39 °C	[6]
Boiling Point	71 °C @ 2.3 mmHg; 236.4 °C @ 760 mmHg	[5] [6]
Density	~1.494 g/cm ³	[5]
Solubility	Insoluble in water; Soluble in common organic solvents like acetone, benzene, and ethanol. [7]	

Synthesis: A Study in Regioselectivity

The industrial synthesis of **2-Chloro-4-fluoronitrobenzene** is a classic example of electrophilic aromatic substitution, where controlling the position of the incoming nitro group (regioselectivity) is paramount. The most common route involves the nitration of 1-chloro-3-fluorobenzene.[\[8\]](#)

The choice of starting material is critical. The chlorine and fluorine atoms are ortho, para-directing activators (due to lone pair donation) but are also deactivating (due to induction). The nitro group, a strong electrophile (NO_2^+), will preferentially add to the positions most activated and least sterically hindered. The synthesis must carefully balance reaction conditions to favor the formation of the desired 2-chloro-4-fluoro-1-nitrobenzene isomer over others.

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

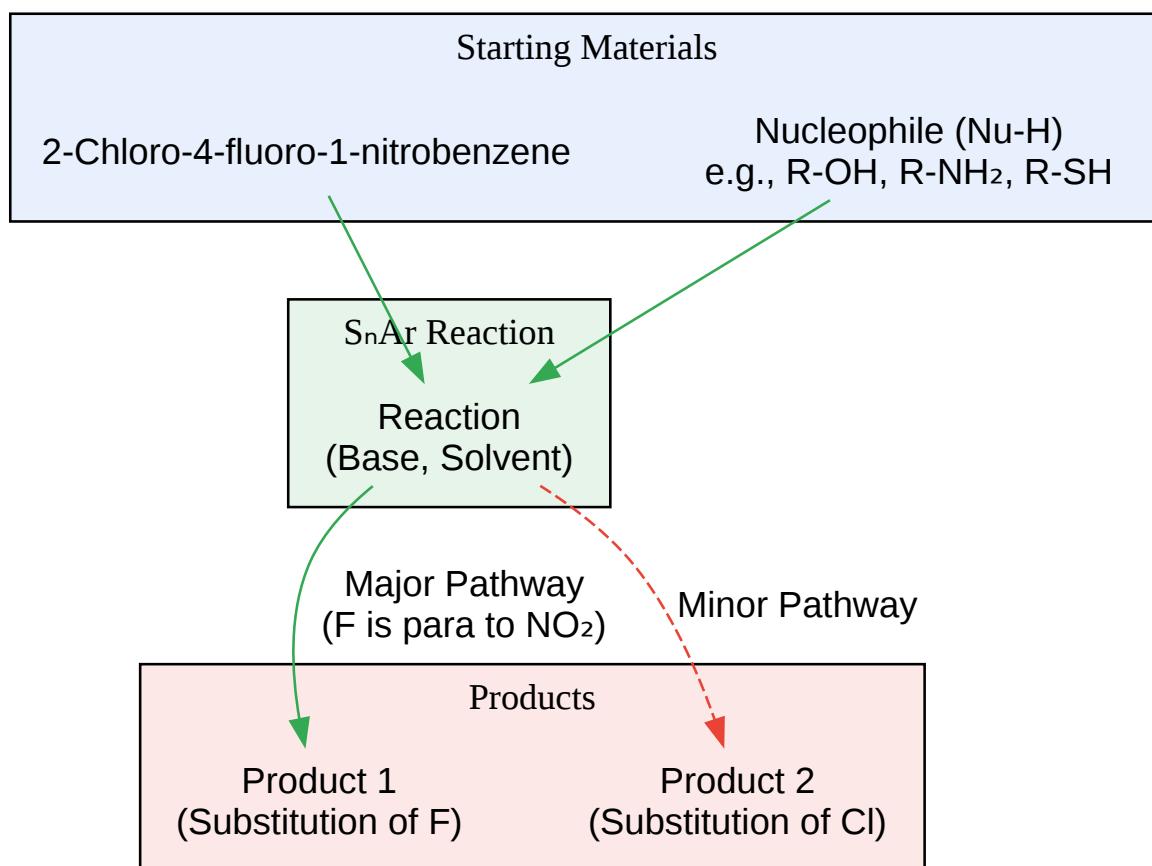
Caption: Workflow for the synthesis of **2-Chloro-4-fluoroniobenzene**.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system. Each step includes a rationale and an expected outcome, ensuring process control.

- Reactor Preparation:
 - Action: A 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer is dried in an oven and cooled under a stream of dry nitrogen.
 - Causality: The exclusion of moisture is critical to prevent unwanted side reactions with the mixed acid.
- Mixed Acid Preparation:
 - Action: In the reaction flask, carefully add 92.5 g (0.925 mol) of concentrated sulfuric acid. Cool the flask to -5°C in an ice-salt bath.
 - Action: Slowly add 83 g (0.925 mol) of concentrated nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 0°C.
 - Causality: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), the key reacting species. This process is highly exothermic and requires strict temperature control to prevent runaway reactions and degradation.
- Nitration Reaction:
 - Action: Once the mixed acid is cooled and stable at -5°C, begin the dropwise addition of 120 g (0.92 mol) of 1-chloro-3-fluorobenzene. Maintain the temperature at -5°C throughout the addition.^[8]
 - Action: After addition is complete, maintain stirring at -5°C for an additional 3.5 to 13 hours.^[8]
 - Causality: Low temperature is crucial for controlling the regioselectivity. It minimizes the formation of dinitro- and other isomeric byproducts by reducing the overall reaction rate and allowing the subtle directing effects of the halogens to dominate.

- Workup and Extraction:
 - Action: Once the reaction is complete (monitored by TLC or GC), slowly pour the reaction mixture onto crushed ice.
 - Action: Transfer the mixture to a separatory funnel. Extract the product with benzene or another suitable organic solvent (2 x 100 mL).[8]
 - Action: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.
 - Causality: The quench on ice dilutes the acid and precipitates the organic product. The basic wash is essential to remove acid catalysts, which could interfere with purification.
- Purification:
 - Action: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
 - Action: The resulting crude oil (a mixture of isomers) is purified by fractional distillation under vacuum, followed by crystallization to isolate the pure 4-nitro isomer.[8]
 - Causality: The different isomers have distinct physical properties (boiling and melting points), which allows for their separation through physical methods.


Core Applications & Reaction Logic

The utility of **2-Chloro-4-fluoronitrobenzene** stems from the differential reactivity of its functional groups, primarily in Nucleophilic Aromatic Substitution (S_nAr) reactions.[1][6]

- Activating Group: The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex.
- Leaving Groups: Both chlorine and fluorine can act as leaving groups. In S_nAr , fluorine is typically a better leaving group than chlorine due to the higher polarization of the C-F bond, making the carbon atom more electrophilic. The position of attack (ortho or para to the nitro group) is highly favored.

This predictable reactivity makes it an invaluable precursor for synthesizing pharmaceuticals and agrochemicals.[6][9] It is a key building block for anti-inflammatory agents, analgesics, and various heterocyclic compounds.[6][8]

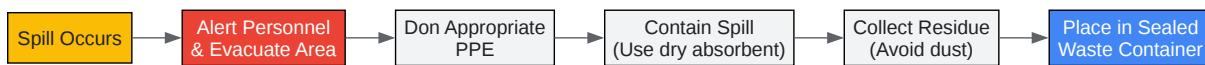
Diagram: Role in S_nAr Reactions

[Click to download full resolution via product page](#)

Caption: General scheme for S_nAr reactions using the title compound.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **2-Chloro-4-fluoronitrobenzene** is a hazardous substance and must be handled with appropriate precautions.


GHS Hazard Statements:

- Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3]
- Causes skin and serious eye irritation.[3]

Standard Laboratory Handling Procedures:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]
- Ventilation: Handle exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12]
- Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6][12] Recommended storage temperature is often 2-8°C.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Diagram: Basic Spill Response Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for responding to a laboratory spill.

Conclusion

2-Chloro-4-fluoronitrobenzene is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctionalized nature provides a robust and predictable platform for complex organic synthesis. For researchers in drug discovery and agrochemical development, a thorough understanding of its synthesis, the nuanced logic of its

reactivity in S_nAr reactions, and its stringent safety protocols is not merely academic—it is essential for innovation, efficiency, and safety in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-4-fluoronitrobenzene [zjjtxc.com]
- 3. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 5. 2-Chloro-4-fluoronitrobenzene CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-fluoronitrobenzene | 2106-50-5 [chemicalbook.com]
- 9. sparrow-chemical.com [sparrow-chemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 2-Chloro-4-fluoronitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585834#iupac-name-and-synonyms-for-2-chloro-4-fluoronitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com